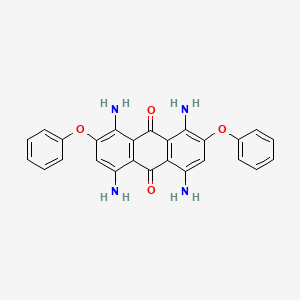

1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione is a symmetrically substituted anthraquinone derivative characterized by four amino (-NH₂) groups at positions 1,4,5,8 and two phenoxy (-OPh) groups at positions 2,6. This structure confers unique physicochemical properties, including enhanced rigidity and solubility in organic solvents due to the electron-donating amino and bulky phenoxy substituents. Its molecular weight (440.24 g/mol) and hydrophobicity (XlogP = 4.8) are influenced by the phenoxy groups, distinguishing it from simpler anthraquinones .

Properties

CAS No. |

88600-56-0 |

|---|---|

Molecular Formula |

C26H20N4O4 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,7-diphenoxyanthracene-9,10-dione |

InChI |

InChI=1S/C26H20N4O4/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)25(31)20-16(28)12-18(24(30)22(20)26(21)32)34-14-9-5-2-6-10-14/h1-12H,27-30H2 |

InChI Key |

RKTOZJRZKCANSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from anthraquinone derivatives bearing halogen or hydroxyl groups at positions 2 and 7 and amino or nitro groups at positions 1,4,5,8. Common intermediates include:

- 1,4,5,8-tetraaminoanthracene-9,10-dione

- 2,7-dihaloanthracene-9,10-dione or 2,7-dihydroxyanthracene-9,10-dione

These intermediates allow selective substitution to install the phenoxy groups.

General Synthetic Route

The preparation involves the following key steps:

-

- Starting from anthraquinone, nitration at positions 1,4,5,8 is performed to introduce nitro groups.

- Subsequent reduction converts nitro groups to amino groups, yielding 1,4,5,8-tetraaminoanthracene-9,10-dione.

Introduction of Phenoxy Groups at 2,7 Positions :

- The 2,7 positions are first functionalized with halogen atoms (e.g., bromine).

- Nucleophilic aromatic substitution (SNAr) reaction is conducted using phenol or substituted phenols to replace halogens with phenoxy groups.

- This step requires controlled conditions, typically involving a base (e.g., potassium carbonate) and elevated temperatures in polar aprotic solvents.

Purification and Characterization :

- The final compound is purified by recrystallization or chromatography.

- Characterization is done by spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis.

Specific Example from Patent Literature

According to patent JPH0442438B2, the preparation of 1,4,5,8-tetraamino-2,7-diphenoxyanthracene-9,10-dione involves:

- Starting from 1,4,5,8-tetraamino-2,7-dibromoanthracene-9,10-dione

- Reacting with phenol under basic conditions to substitute bromine atoms with phenoxy groups

- Reaction conditions: heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as base

- Reaction times typically range from several hours to overnight

- The product is isolated by filtration and purified by recrystallization

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of anthraquinone | HNO3/H2SO4, controlled temperature | 70-85 | Positions 1,4,5,8 selective |

| Reduction of nitro groups | Sn/HCl or catalytic hydrogenation | 80-90 | Amino groups formation |

| Bromination at 2,7 positions | Br2 or NBS in acidic or neutral medium | 60-75 | Halogenation for substitution |

| Nucleophilic substitution | Phenol, K2CO3, DMF/DMSO, 80-120°C, 6-24 hours | 65-80 | Phenoxy substitution |

Alternative Methods

- Direct amination of 2,7-diphenoxyanthraquinone derivatives via nucleophilic substitution of nitro groups is less common due to lower regioselectivity.

- Use of substituted phenols allows tuning of electronic properties but requires optimization of reaction conditions.

Research Findings and Analysis

- The stepwise approach ensures high regioselectivity and purity of the final product.

- Amination via reduction of nitro groups is preferred for introducing amino substituents due to mild conditions and high yields.

- Phenoxy substitution at 2,7 positions via halogen intermediates is well-established, with reaction conditions optimized to minimize side reactions.

- The compound’s stability and solubility are significantly influenced by the phenoxy groups, making this synthetic route advantageous for applications in dyes and materials.

Summary Table of Preparation Methods

| Method Step | Description | Advantages | Challenges |

|---|---|---|---|

| Nitration and Reduction | Introduce amino groups via nitro intermediates | High selectivity and yield | Requires careful control of nitration |

| Halogenation at 2,7 | Bromination to provide leaving groups for substitution | Facilitates phenoxy substitution | Possible over-bromination |

| Phenoxy substitution | SNAr reaction with phenol under basic conditions | Efficient substitution, tunable | Requires elevated temperature and long reaction times |

| Purification | Recrystallization or chromatography | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

Substitution: The amino and phenoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione has been studied for its potential use in OLEDs due to its ability to emit light when an electric current passes through it. The compound's structure allows for efficient electron transport and exciton formation which are critical for OLED performance.

Organic Photovoltaics (OPVs) :

The compound has also been explored as a material in OPVs. Its ability to absorb sunlight and convert it into electrical energy makes it a candidate for use in solar cells. Research indicates that incorporating this compound can enhance the efficiency of solar energy conversion due to its favorable energy levels and stability under light exposure.

Applications in Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation. 1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione exhibits promising characteristics as a photosensitizer:

- Mechanism of Action : Upon illumination with specific wavelengths of light, the compound generates singlet oxygen which can induce cell death in targeted cancer cells.

- Case Studies :

- In vitro studies have shown that this compound can effectively reduce tumor cell viability when activated by light in controlled experiments.

- Clinical trials are ongoing to assess its efficacy and safety in human subjects.

Applications in Dye Chemistry

The compound's vivid coloration and stability make it suitable for use as a dye:

Textile Dyes :

Due to its strong absorption characteristics and resistance to fading, 1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione is being investigated as a dye for textiles. Its application could lead to more durable and vibrant colors in fabric production.

Biological Staining :

In biological research, the compound can serve as a fluorescent marker for staining cells or tissues. Its ability to bind selectively to certain biological structures allows researchers to visualize and study cellular processes under fluorescence microscopy.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Electronics | Used in OLEDs and OPVs | Improved efficiency and performance |

| Photodynamic Therapy | Acts as a photosensitizer for cancer treatment | Targeted cell destruction with minimal side effects |

| Dye Chemistry | Used as a textile dye and biological stain | Enhanced color vibrancy and stability |

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione involves:

Molecular Targets: The compound can interact with DNA, proteins, and other biomolecules.

Pathways: It may induce apoptosis in cancer cells by intercalating with DNA and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Key Observations :

- Substituent Effects: Amino groups enhance rigidity and thermal stability in polyimides , while phenoxy/alkoxy groups increase hydrophobicity and molecular weight . Methyl/methoxy groups improve biological activity (e.g., anticancer effects) .

- Synthetic Flexibility: Halogenated anthraquinones (e.g., 1,4,5,8-tetrachloro-) serve as versatile intermediates for nucleophilic substitutions .

Physicochemical and Functional Properties

Key Observations :

- Thermal Stability: Amino groups in 4NADA and the target compound improve polyimide thermal conductivity (3× enhancement at 10% doping) .

- Biological Activity: Methoxy/methyl substituents in emodin derivatives enhance apoptosis in cancer cells , while the target compound’s phenoxy groups may limit bioavailability.

Biological Activity

1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione is a compound belonging to the anthraquinone family, which has garnered attention for its potential biological activities. This article delves into its biological effects, including carcinogenicity, mutagenicity, and other health impacts based on diverse research findings.

- Chemical Formula : C14H12N4O2

- Molecular Weight : 268.28 g/mol

- CAS Number : 2475-45-8

Carcinogenicity

1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione is classified as a Category 2 carcinogen , indicating that it may cause cancer in humans. Studies have shown that exposure to this compound can lead to various types of tumors in animal models. For instance:

- In vivo studies conducted on B6C3F1 mice demonstrated a significant increase in the incidence of hepatocellular adenomas and carcinomas when exposed to dietary concentrations over extended periods .

- The data indicated a dose-response relationship with higher doses correlating with increased tumor incidence.

Mutagenicity

Research has indicated that this compound exhibits mutagenic properties:

- In vitro assays using Salmonella typhimurium strains TA97 and TA98 revealed mutagenic responses associated with the compound .

- The presence of impurities such as nitrotriaminoanthraquinone may contribute to its mutagenic activity .

Toxicokinetics

The absorption and distribution of 1,4,5,8-tetraamino-2,7-diphenoxyanthracene-9,10-dione in biological systems have been studied:

- Following oral administration in rats and mice, the compound was found to be metabolized primarily in the liver and excreted via urine. Notably, blue urine coloration was observed as a result of excretion processes .

- Skin penetration studies indicated that only a small percentage (0.15%) of the applied dose penetrated through human abdominal skin after three hours of exposure .

Case Study 1: Long-term Exposure in Mice

A two-year study involving B6C3F1 mice fed diets containing varying concentrations (0, 60, 1200 ppm) of the compound revealed:

- Increased mortality rates in males at higher doses.

- A notable trend towards lower survival rates with increasing doses when early deaths were excluded .

| Dose (ppm) | Male Tumor Incidence | Female Tumor Incidence |

|---|---|---|

| Control | 9/50 | 3/50 |

| Low Dose | 21/50 | 13/49 |

| Mid Dose | 20/50 | 3/50 |

| High Dose | 16/50 | 4/50 |

Case Study 2: Genotoxicity Assessment

Limited data suggest potential genotoxic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.